molecular formula C15H14N2O3S B5131571 ethyl 4-oxo-4-[(4-phenyl-1,3-thiazol-2-yl)amino]-2-butenoate

ethyl 4-oxo-4-[(4-phenyl-1,3-thiazol-2-yl)amino]-2-butenoate

Cat. No. B5131571
M. Wt: 302.4 g/mol
InChI Key: LJWLNXIGZBTSFQ-CMDGGOBGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-oxo-4-[(4-phenyl-1,3-thiazol-2-yl)amino]-2-butenoate, also known as ethyl 2-cyano-3-(4-phenylthiazol-2-yl)acrylate, is a synthetic compound that has been widely studied for its potential use in various scientific research applications. This compound is a member of the thiazole family of compounds and has been found to exhibit various biological activities, including anti-inflammatory, anti-tumor, and anti-microbial effects.

Mechanism of Action

The mechanism of action of ethyl 4-oxo-4-[(4-phenyl-1,3-thiazol-2-yl)amino]-2-butenoate 4-oxo-4-[(4-phenyl-1,3-thiazol-2-yl)amino]-2-butenoate involves the inhibition of various signaling pathways involved in inflammation and tumor growth. This compound has been found to inhibit the NF-κB signaling pathway, which is a key regulator of inflammation. It has also been found to inhibit the PI3K/Akt/mTOR signaling pathway, which is involved in tumor growth and survival.
Biochemical and Physiological Effects:
Ethyl 4-oxo-4-[(4-phenyl-1,3-thiazol-2-yl)amino]-2-butenoate has been found to exhibit various biochemical and physiological effects. This compound has been found to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. It has also been found to induce apoptosis in cancer cells and inhibit angiogenesis. In addition, this compound has been found to exhibit anti-microbial effects by inhibiting the growth of various bacterial and fungal strains.

Advantages and Limitations for Lab Experiments

The advantages of using ethyl 4-oxo-4-[(4-phenyl-1,3-thiazol-2-yl)amino]-2-butenoate 4-oxo-4-[(4-phenyl-1,3-thiazol-2-yl)amino]-2-butenoate in lab experiments include its ability to exhibit various biological activities, including anti-inflammatory, anti-tumor, and anti-microbial effects. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further studies to determine its optimal dosage and administration.

Future Directions

There are several future directions for the study of ethyl 4-oxo-4-[(4-phenyl-1,3-thiazol-2-yl)amino]-2-butenoate 4-oxo-4-[(4-phenyl-1,3-thiazol-2-yl)amino]-2-butenoate. One potential direction is to further investigate its anti-inflammatory and anti-tumor effects in vivo using animal models. Another potential direction is to investigate its potential use as a therapeutic agent for various inflammatory and tumor-related diseases. Additionally, further studies are needed to determine the optimal dosage and administration of this compound for its potential use in clinical settings.

Synthesis Methods

The synthesis of ethyl 4-oxo-4-[(4-phenyl-1,3-thiazol-2-yl)amino]-2-butenoate 4-oxo-4-[(4-phenyl-1,3-thiazol-2-yl)amino]-2-butenoate involves the reaction of ethyl 4-oxo-4-[(4-phenyl-1,3-thiazol-2-yl)amino]-2-butenoate cyanoacetate with 4-phenyl-2-aminothiazole in the presence of a base such as sodium ethoxide or potassium carbonate. The resulting product is then treated with acetic anhydride to obtain the final compound.

Scientific Research Applications

Ethyl 4-oxo-4-[(4-phenyl-1,3-thiazol-2-yl)amino]-2-butenoate has been extensively studied for its potential use in various scientific research applications. This compound has been found to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. It has also been found to exhibit anti-tumor effects by inducing apoptosis in cancer cells and inhibiting angiogenesis.

properties

IUPAC Name

ethyl (E)-4-oxo-4-[(4-phenyl-1,3-thiazol-2-yl)amino]but-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O3S/c1-2-20-14(19)9-8-13(18)17-15-16-12(10-21-15)11-6-4-3-5-7-11/h3-10H,2H2,1H3,(H,16,17,18)/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJWLNXIGZBTSFQ-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=CC(=O)NC1=NC(=CS1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C=C/C(=O)NC1=NC(=CS1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl (2E)-4-oxo-4-[(4-phenyl-1,3-thiazol-2-yl)amino]but-2-enoate

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